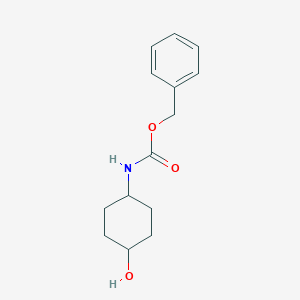

Benzyl (4-hydroxycyclohexyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(4-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-6-12(7-9-13)15-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPBKQOVSMBPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16801-62-0 | |

| Record name | 4-(Z-amino)cyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl (4-hydroxycyclohexyl)carbamate. The information is intended to support research, development, and formulation activities involving this compound. Data is presented in a structured format, and where available, experimental protocols are detailed.

Chemical Identity and Structure

This compound is a carbamate ester that incorporates a benzyl protecting group and a functionalized cyclohexyl ring. This structure imparts a combination of lipophilic and hydrophilic characteristics, influencing its solubility and potential for further chemical modification.

Molecular Structure:

In-Depth Structural Analysis of Benzyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive structural analysis of Benzyl (4-hydroxycyclohexyl)carbamate, a carbamate derivative of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's structural features, stereoisomerism, and spectroscopic characterization.

Introduction

This compound is a molecule that combines a rigid cyclohexyl scaffold with a carbamate moiety protected by a benzyl group. The presence of the hydroxyl group and the stereochemistry of the cyclohexane ring (cis vs. trans) are critical determinants of its chemical reactivity and biological activity. This guide will delve into the synthesis and detailed structural elucidation of the trans isomer, which is more commonly documented, and will also discuss the expected structural distinctions of the cis isomer.

Synthesis and Stereochemistry

The synthesis of this compound is typically achieved through the reaction of 4-aminocyclohexanol with benzyl chloroformate. The stereochemistry of the final product (cis or trans) is dictated by the stereochemistry of the starting 4-aminocyclohexanol. The trans isomer is frequently synthesized due to the thermodynamic stability of the diequatorial conformation of the substituents on the cyclohexane ring.

Experimental Protocol: Synthesis of Benzyl (trans-4-hydroxycyclohexyl)carbamate

A detailed experimental protocol for the synthesis of the trans isomer is as follows:

-

Reactant Preparation: trans-4-aminocyclohexanol is dissolved in a suitable aprotic solvent, such as acetonitrile (ACN).

-

Base Addition: A tertiary amine base, typically triethylamine (TEA), is added to the solution to act as a proton scavenger.

-

Acylation: The reaction mixture is cooled (typically to 0-5 °C), and benzyl chloroformate (CbzCl) is added dropwise.

-

Reaction: The mixture is stirred for a specified period (e.g., 1 hour) to allow for the complete formation of the carbamate.

-

Work-up: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure Benzyl (trans-4-hydroxycyclohexyl)carbamate.

The logical workflow for the synthesis and subsequent characterization is illustrated in the diagram below.

Structural Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Technique | Feature | Expected Data for trans-Isomer | Predicted Data for cis-Isomer |

| ¹H NMR | Phenyl protons (C₆H₅) | δ 7.30-7.40 ppm (m, 5H) | δ 7.30-7.40 ppm (m, 5H) |

| Benzyl protons (CH₂) | δ ~5.10 ppm (s, 2H) | δ ~5.10 ppm (s, 2H) | |

| Carbamate proton (NH) | δ ~4.70 ppm (br s, 1H) | δ ~4.80 ppm (br s, 1H) | |

| Cyclohexyl proton (CH-OH) | δ ~3.60 ppm (tt, 1H) | δ ~4.00 ppm (br s, 1H) | |

| Cyclohexyl proton (CH-NH) | δ ~3.45 ppm (br s, 1H) | δ ~3.70 ppm (br s, 1H) | |

| Cyclohexyl protons (CH₂) | δ 1.20-2.10 ppm (m, 8H) | δ 1.40-1.90 ppm (m, 8H) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ ~156.0 ppm | δ ~156.0 ppm |

| Phenyl carbons (C₆H₅) | δ 128.0-137.0 ppm | δ 128.0-137.0 ppm | |

| Benzyl carbon (CH₂) | δ ~67.0 ppm | δ ~67.0 ppm | |

| Cyclohexyl carbon (C-OH) | δ ~70.0 ppm | δ ~66.0 ppm | |

| Cyclohexyl carbon (C-NH) | δ ~50.0 ppm | δ ~47.0 ppm | |

| Cyclohexyl carbons (CH₂) | δ ~30.0-35.0 ppm | δ ~28.0-33.0 ppm | |

| FT-IR (cm⁻¹) | O-H stretch | ~3350 (broad) | ~3400 (broad) |

| N-H stretch | ~3300 | ~3320 | |

| C-H stretch (aromatic) | ~3030 | ~3030 | |

| C-H stretch (aliphatic) | 2850-2950 | 2850-2950 | |

| C=O stretch (carbamate) | ~1690 | ~1700 | |

| C-O stretch | ~1250 | ~1240 | |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ | 249.14 | 249.14 |

| [M+H]⁺ | 250.15 | 250.15 | |

| Fragmentation (loss of benzyl group) | 158.10 | 158.10 | |

| Fragmentation (benzyl cation) | 91.05 | 91.05 |

Isomeric Differentiation

The key to distinguishing between the cis and trans isomers lies in the ¹H NMR spectrum, specifically in the chemical shifts and coupling constants of the protons on the C1 and C4 positions of the cyclohexane ring.

-

In the trans isomer , with a diequatorial conformation of the hydroxyl and carbamate groups, the C1-H and C4-H protons are axial. This typically results in a larger axial-axial coupling constant, leading to a more complex multiplet (often a triplet of triplets).

-

In the cis isomer , one substituent is axial and the other is equatorial. This leads to different coupling constants for the C1-H and C4-H protons, and their signals may appear as broader singlets or less resolved multiplets compared to the trans isomer. The chemical shifts of these protons are also expected to differ due to the different magnetic environments.

The chemical structure of this compound, highlighting the stereochemical relationship in the trans isomer, is depicted below.

In-Depth Technical Guide: Benzyl (4-hydroxycyclohexyl)carbamate

CAS Number: 16801-62-0

This technical guide provides a comprehensive overview of Benzyl (4-hydroxycyclohexyl)carbamate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical Properties and Data

This compound, also known as N-Cbz-4-hydroxycyclohexylamine, is a carbamate derivative with a molecular formula of C₁₄H₁₉NO₃.[1] The benzyloxycarbonyl (Cbz) group serves as a common protecting group for the amine functionality, which is crucial in multi-step organic syntheses.[2] The presence of a hydroxyl group on the cyclohexyl ring provides a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16801-62-0 | [1] |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | |

| Melting Point | 161-165 °C | |

| Boiling Point | 427.6 °C at 760 mmHg | |

| Appearance | Colorless or yellowish crystal | [1] |

| Solubility | Soluble in common organic solvents | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reaction of 4-aminocyclohexanol with benzyl chloroformate.[1][2] This reaction, a standard N-benzyloxycarbonylation, effectively protects the primary amine.[2]

General Synthesis Protocol

A general procedure for the synthesis involves the following steps:[1]

-

Dissolution: 4-aminocyclohexanol is dissolved in a suitable organic solvent, typically dichloromethane.

-

Addition of Reagent: Benzyl chloroformate (Cbz-Cl) is added to the solution.

-

Reaction: The mixture is stirred at room temperature for a specified period to allow the reaction to proceed.

-

Work-up: The reaction is quenched, often with the addition of brine, and the organic layer is separated.

-

Isolation: The crude product is isolated by filtration.

-

Purification: The final product is purified by recrystallization to yield this compound.[1]

Diagram 1: General Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry.[1] The carbamate functional group is a stable and effective protecting group for amines, a crucial aspect in the synthesis of complex molecules.[2]

The role of carbamates in drug design is significant, as they can act as peptide bond isosteres, enhancing the metabolic stability and cell permeability of drug candidates.[3] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. For instance, carbamate derivatives have been investigated as potential therapeutic agents for Alzheimer's disease and as neuroprotective agents.[4][5]

The cyclohexyl scaffold provides a rigid framework that can be functionalized, and the hydroxyl group offers a point for further chemical elaboration, making this compound a valuable building block for creating libraries of molecules for drug discovery programs.

Diagram 2: Role in Drug Discovery

Caption: Conceptual workflow for utilizing the compound in drug discovery.

Safety Information

Under normal laboratory operating conditions, this compound is considered relatively safe. However, standard laboratory safety protocols should always be followed. This includes avoiding contact with skin, eyes, and the respiratory tract, and preventing ingestion. In case of contact or ingestion, immediate rinsing with water and seeking medical attention is advised.[1] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

References

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 3-carbamate smilagenin derivatives as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unlocking the Therapeutic Potential of Benzyl (4-hydroxycyclohexyl)carbamate: A Roadmap for Preclinical Research

For Immediate Release

This technical guide outlines potential research avenues for the novel compound, Benzyl (4-hydroxycyclohexyl)carbamate. While specific biological data for this molecule is not yet available in published literature, its structural motifs—a carbamate linker, a benzyl group, and a hydroxycyclohexyl moiety—are present in numerous pharmacologically active agents. This document provides a strategic framework for researchers, scientists, and drug development professionals to explore its therapeutic promise.

The carbamate group is a cornerstone in medicinal chemistry, valued for its chemical and proteolytic stability, its ability to cross cell membranes, and its structural resemblance to a peptide bond.[1][2][3] Carbamate derivatives are integral to a wide array of approved drugs for conditions including cancer, epilepsy, and various infectious diseases.[1][2] They can either be a critical component for drug-target interactions or serve to enhance the biological activity of the parent molecule.[1][2] Furthermore, the carbamate functional group can be leveraged in prodrug design to improve metabolic stability and bioavailability.[1][2]

This guide proposes a multi-pronged research plan to elucidate the bioactivity of this compound, focusing on oncology, neurodegenerative disorders, and infectious diseases. Detailed hypothetical experimental protocols and data tables are provided to serve as a blueprint for initial investigations.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard N-benzyloxycarbonylation reaction. This typically involves the reaction of 4-aminocyclohexanol with benzyl chloroformate in the presence of a base.[4][5]

Hypothetical Synthesis Protocol:

-

Dissolve 4-aminocyclohexanol in a suitable solvent such as dichloromethane.

-

Add benzyl chloroformate to the solution.

-

Introduce a base, like triethylamine, to the reaction mixture.

-

Allow the reaction to stir at room temperature for a designated period.

-

Perform an aqueous workup, for instance, with brine, and separate the organic layer.

-

Isolate the solid product through filtration.

-

Purify the final compound via recrystallization to obtain this compound.[4]

Potential Therapeutic Areas and Research Plan

Based on the pharmacological activities of structurally related compounds, the following areas are proposed for investigation:

Anticancer Activity

The carbamate moiety is a feature in several anticancer agents.[1][2] A proposed research plan would involve screening this compound against a panel of cancer cell lines to determine its cytotoxic potential.

Hypothetical In Vitro Cytotoxicity Data

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HCT-116 | Colon Cancer | 22.8 |

| A549 | Lung Cancer | 35.1 |

| HeLa | Cervical Cancer | 18.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Proposed Anticancer Research Workflow

Neuroprotective and Neuromodulatory Activity

Derivatives of arylcyclohexylamine are known for their activity on the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[6] Benzyl carbamates have also been investigated as potential modulators of enzymes like beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is relevant to Alzheimer's disease.[7]

Hypothetical BACE1 Inhibition Data

| Compound | Concentration (µM) | Hypothetical % Inhibition |

| This compound | 10 | 35.4 |

| Positive Control (e.g., Verubecestat) | 1 | 95.2 |

Experimental Protocol: BACE1 Inhibition Assay (FRET-based)

-

Reagent Preparation: Prepare a reaction buffer, BACE1 enzyme solution, and a fluorescently labeled BACE1 substrate.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, this compound at various concentrations, and the BACE1 enzyme. Incubate for 15 minutes.

-

Reaction Initiation: Add the BACE1 substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the percentage of BACE1 inhibition by comparing the reaction rates in the presence and absence of the test compound.[7]

Potential Neuroprotective Signaling Pathway Investigation

Antimicrobial Activity

Benzylcarbamate compounds have been evaluated for their antimicrobial properties.[8] A systematic investigation into the antibacterial and antifungal activity of this compound is warranted.

Hypothetical Antimicrobial Activity Data (MIC)

| Organism | Strain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 32 |

| Escherichia coli | ATCC 25922 | 64 |

| Candida albicans | ATCC 90028 | 16 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare standardized inoculums of the test microorganisms.

-

Compound Dilution: Perform serial dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Future Directions

Positive results in any of the initial screening assays should be followed by more in-depth studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features for activity and to optimize potency and selectivity.

-

Pharmacokinetic Profiling: In vitro and in vivo studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.

-

Toxicology Assessment: Preliminary toxicity studies to determine the compound's safety profile.

The structural features of this compound suggest a high potential for biological activity. The proposed research plan provides a comprehensive starting point for a thorough investigation into its therapeutic possibilities.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Unseen Scaffolding: A Technical Guide to Benzyl (4-hydroxycyclohexyl)carbamate in Drug Discovery

For Immediate Release

A comprehensive technical guide detailing the synthesis, chemical significance, and therapeutic applications of Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives. This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into the utility of this foundational molecule in medicinal chemistry.

Introduction: A Tale of a Building Block, Not a Blockbuster

The history of this compound is not one of a landmark discovery of a wonder drug, but rather the quiet and consistent narrative of a crucial chemical intermediate. Its significance lies not in its own biological activity, but in the properties it imparts to the more complex molecules derived from it. The presence of the benzyl carbamate (Cbz) group, a widely used amine protecting group, combined with the 4-hydroxycyclohexyl scaffold—a "privileged" structure in medicinal chemistry—makes it a versatile starting point for the synthesis of novel therapeutic agents.

This guide explores the synthesis of this compound and its pivotal role as a structural foundation for the development of targeted therapies, with a focus on its application in the creation of Cyclin-Dependent Kinase 12 (CDK12) inhibitors for oncology and novel antitubercular agents.

Core Synthesis: The N-Benzyloxycarbonylation of 4-Aminocyclohexanol

The primary route to this compound is a standard N-benzyloxycarbonylation reaction. This straightforward and efficient method involves the reaction of 4-aminocyclohexanol with benzyl chloroformate in the presence of a base.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM) or a similar inert solvent

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-aminocyclohexanol in dichloromethane in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a designated time (typically monitored by TLC for completion).

-

Quench the reaction by adding water or a brine solution.

-

Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[1]

The Benzyl Carbamate Moiety: A Cornerstone of Peptide and Medicinal Chemistry

The benzyl carbamate (Cbz or Z) group is a foundational amine protecting group in organic synthesis.[3] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation.[2] In the context of drug design, the carbamate linkage itself is a key structural motif found in numerous approved therapeutic agents.[3] It can act as a stable peptide bond isostere, improve cell membrane permeability, and contribute to drug-target interactions.[3]

The 4-Hydroxycyclohexyl Scaffold: A Privileged Structure

Saturated carbocyclic rings, such as the cyclohexyl moiety, are considered "privileged scaffolds" in medicinal chemistry. These structures are frequently found in biologically active compounds and can bind to multiple receptor types. The cyclohexyl ring provides a rigid, three-dimensional framework that can be functionalized to orient substituents in precise spatial arrangements, enhancing binding affinity and selectivity for a biological target. The hydroxyl group on the 4-position offers a site for further chemical modification or can act as a hydrogen bond donor or acceptor in interactions with a target protein.

Application in Oncology: CDK12 Inhibitors

Cyclin-dependent kinase 12 (CDK12) is a key regulator of gene transcription and is implicated in the DNA damage response.[1] Inhibition of CDK12 is a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. The trans-4-aminocyclohexyl scaffold, derived from this compound, has been a critical component in the design of potent and selective CDK12 inhibitors.[1]

Quantitative Data: CDK12 Inhibitory Activity

| Compound Class | Example Compound | Target | IC50 (nM) | Cell-Based Activity | Reference |

| 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives | Compound 2 | CDK12 | <10 | Growth inhibition in SK-BR-3 cells | [1] |

| THZ531 Derivatives | BSJ-01-175 | CDK12 | 155 | Downregulation of CDK12-targeted genes | [4] |

Experimental Protocol: In Vitro CDK12 Kinase Assay

This protocol is a generalized representation based on luminescence-based assays like ADP-Glo™.[5]

-

Reagent Preparation : Prepare stock solutions of the test inhibitor in 100% DMSO and create serial dilutions. Prepare solutions of recombinant human CDK12/Cyclin K complex, the appropriate peptide substrate, and ATP in kinase assay buffer.

-

Assay Plate Setup : Add the serially diluted inhibitor or DMSO (for controls) to the wells of a microplate.

-

Kinase Reaction : Add the CDK12/Cyclin K enzyme solution to each well. Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for a specified duration (e.g., 60-90 minutes).[6]

-

Signal Detection : Stop the reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Add a kinase detection reagent to convert the generated ADP to ATP and then to a luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[5]

Application in Infectious Diseases: Antitubercular Agents

The global health threat of tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel therapeutics. The carbamate functional group has been incorporated into various molecular scaffolds to develop new antitubercular agents. While this compound itself is not an antitubercular drug, its structural motifs are relevant to the design of compounds that are active against Mycobacterium tuberculosis.

Quantitative Data: In Vitro Antitubercular Activity

| Compound Class | Example Compound | Target Strain | MIC (µg/mL) | Reference |

| Salicylanilide Carbamates | Various Derivatives | M. tuberculosis H37Rv & MDR strains | 0.5-2 µmol/L | [7] |

| 2-aminoquinazolinones | Compound 2 | M. tuberculosis | (varied by media) | [8] |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a common and reliable colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9]

-

Plate Setup : In a 96-well microplate, add sterile deionized water to the outer wells to prevent evaporation. Add Middlebrook 7H9 broth to the test wells.

-

Compound Dilution : Prepare serial dilutions of the test compound directly in the microplate.

-

Inoculation : Add a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to each well.

-

Incubation : Seal the plate and incubate at 37°C for approximately 5-7 days.

-

Color Development : Add Alamar Blue reagent and a surfactant like Tween 80 to each well. Incubate for another 24 hours.

-

Result Interpretation : A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.[9]

Conclusion

This compound exemplifies the critical role of foundational molecules in the drug discovery and development pipeline. While it may not have a celebrated history of its own, its constituent parts—the versatile benzyl carbamate protecting group and the privileged 4-hydroxycyclohexyl scaffold—provide a robust platform for the synthesis of innovative therapeutics. Its application in the development of CDK12 inhibitors and as a structural relative to components of antitubercular agents underscores its enduring value to medicinal chemists. This guide provides a technical overview to aid researchers in leveraging the chemical potential of this and related structures in the ongoing quest for novel and effective medicines.

References

- 1. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Salicylanilide carbamates: antitubercular agents active against multidrug-resistant Mycobacterium tuberculosis strains [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ibbj.org [ibbj.org]

Spectroscopic Data for Benzyl (4-hydroxycyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl (4-hydroxycyclohexyl)carbamate and its close structural analogs. Due to the limited availability of published spectra for the specific target molecule, this document presents representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data from benzyl carbamate and cyclohexyl carbamate derivatives. These analogs serve as excellent models for interpreting the key spectroscopic features of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for benzyl carbamate and a representative cyclohexyl carbamate. These data points are crucial for the structural elucidation and characterization of carbamate-containing compounds.

Table 1: ¹H NMR Spectroscopic Data of Benzyl Carbamate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.56 - 7.54 | d | 2H | Aromatic (ortho-protons) |

| 7.46 - 7.39 | m | 3H | Aromatic (meta- & para-protons) |

| 5.11 | s | 2H | CH₂ (benzyl) |

| 4.91 | br s | 2H | NH₂ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Benzyl Carbamate

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | C=O (carbamate) |

| 138.6 | Aromatic (quaternary) |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 127.2 | Aromatic CH |

| 67.0 | CH₂ (benzyl) |

(Predicted data, representative values)

Table 3: IR Spectroscopic Data of Benzyl Carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3422 - 3332 | Strong, Broad | N-H Stretch |

| 1694 | Strong | C=O Stretch (carbamate) |

| 1610 | Medium | N-H Bend |

| 1346 | Medium | C-N Stretch |

| 1068 | Medium | C-O Stretch |

Sample Preparation: KBr Pellet[1]

Table 4: Mass Spectrometry Data of Benzyl Carbamate

| m/z | Relative Intensity (%) | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | High | [M - NH₂CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 79 | Moderate | [C₆H₇]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

(Data from Electron Ionization Mass Spectrometry)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of Carbamates

-

Sample Preparation: Approximately 5-10 mg of the carbamate sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The solution is thoroughly mixed to ensure homogeneity.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Acquisition: The prepared NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal resolution. The ¹H spectrum is acquired first, followed by the ¹³C spectrum. The number of scans for ¹³C NMR is generally higher due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra are phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR Spectroscopy of Solid Carbamates

-

Instrument Preparation: The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to remove any residues.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove interferences from the instrument and the environment.

-

Sample Application: A small amount of the solid carbamate sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal. Consistent pressure is important for reproducible results.

-

Data Acquisition: The IR spectrum of the sample is recorded. The number of scans can be varied to achieve a good signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry of Carbamates

-

Sample Preparation: The carbamate sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. A small aliquot of this solution is then further diluted to the low µg/mL or ng/mL range. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

Instrument Setup: The mass spectrometer is set to either positive or negative ion detection mode, depending on the analyte's properties. The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized for the specific compound.

-

Sample Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.

-

Ionization and Mass Analysis: The sample is ionized in the ESI source, and the resulting ions are transferred into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum. The data system processes the raw data to produce the final spectrum, showing the relative abundance of ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Stability and Storage of Benzyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzyl (4-hydroxycyclohexyl)carbamate is a bifunctional organic molecule featuring a carbamate linkage and a hydroxyl group on a cyclohexane ring. Its stability is primarily influenced by the chemical reactivity of these functional groups. The carbamate group is susceptible to hydrolysis under both acidic and basic conditions, while the secondary alcohol is prone to oxidation. Recommended storage is in a cool, dry, and dark environment under an inert atmosphere to minimize degradation. This guide outlines the potential degradation pathways, recommended storage conditions, and protocols for conducting stability studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Colorless or yellowish crystal/solid | [2] |

| Solubility | Soluble in common organic solvents | [2] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |

Potential Degradation Pathways

The chemical structure of this compound contains two primary functional groups that dictate its stability: the benzyl carbamate and the secondary alcohol.

3.1 Hydrolysis of the Carbamate Linkage The carbamate ester linkage is the most probable site of degradation. This hydrolysis can be catalyzed by both acid and base.[3][4][5]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack by water, leading to the cleavage of the carbamate bond to form 4-aminocyclohexanol, benzyl alcohol, and carbon dioxide.

-

Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon occurs.[3] This pathway is often faster than acid-catalyzed hydrolysis for carbamates.[6][7] The reaction yields 4-aminocyclohexanol and benzyl alcohol.

3.2 Oxidation of the Secondary Alcohol The secondary hydroxyl group on the cyclohexane ring can be oxidized to a ketone, forming benzyl (4-oxocyclohexyl)carbamate. This reaction can be promoted by oxidizing agents, atmospheric oxygen (especially at elevated temperatures), or in the presence of metal ion impurities.

3.3 Other Potential Degradation Routes

-

Thermolysis: While carbamates are generally more stable than their corresponding amides, elevated temperatures can lead to decomposition.[6]

-

Photodegradation: Exposure to light, particularly UV radiation, can potentially induce degradation, a common phenomenon for aromatic compounds.[4][5]

-

Hydrogenolysis: The benzyl group of the carbamate can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), which is a standard deprotection method for Cbz-protected amines.[8] While not a typical storage concern, it is a key chemical reactivity to be aware of.

Below is a diagram illustrating the primary degradation pathways.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | To slow down the rate of potential hydrolytic and oxidative degradation reactions.[1] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Container | Tightly sealed, opaque container | To prevent exposure to moisture and light.[9] Amber glass vials with tight-fitting caps are ideal. |

| Light | Protect from light | To prevent potential photodegradation. |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with strong acids, bases, and oxidizing agents. | To ensure personnel safety and prevent induced chemical degradation.[10] |

Experimental Protocols for Stability Assessment

For drug development purposes, conducting forced degradation studies is crucial to identify potential degradants and establish the stability-indicating nature of analytical methods.[3]

5.1 General Experimental Workflow The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

5.2 Detailed Methodologies

5.2.1 Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

5.2.2 Acidic Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution in a water bath at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to the target concentration for analysis.

5.2.3 Basic Hydrolysis

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 4 hours.

-

Neutralize with an appropriate volume of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to the target concentration for analysis.

5.2.4 Oxidative Degradation

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[3]

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute with the mobile phase to the target concentration for analysis.

5.2.5 Thermal Degradation

-

Store a solid sample of the compound in an oven at 80°C for 48 hours.

-

Also, expose a solution of the compound (in a suitable solvent) to the same conditions.

-

After the specified time, cool the samples and prepare for analysis.

5.2.6 Photostability Testing

-

Expose solid and solution samples to light as per ICH Q1B guidelines. This involves exposure to a cool white fluorescent lamp (providing an overall illumination of not less than 1.2 million lux hours) and a near UV lamp (not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

5.3 Analytical Method A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, should be developed and validated. The method must be able to separate the parent compound from all significant degradation products.[3]

Conclusion

While specific stability data for this compound is limited, a thorough understanding of its functional groups allows for a scientifically grounded approach to its storage and handling. The primary degradation concerns are hydrolysis of the carbamate linkage and oxidation of the secondary alcohol. By storing the compound at refrigerated temperatures (2-8°C) in a tightly sealed, opaque container under an inert atmosphere, its shelf-life can be maximized. For developmental purposes, conducting forced degradation studies is essential to fully characterize its stability profile.

References

- 1. 92645-06-2|Benzyl (2-hydroxycyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

Benzyl (4-hydroxycyclohexyl)carbamate: A Versatile Building Block in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Benzyl (4-hydroxycyclohexyl)carbamate, a bifunctional organic molecule that serves as a valuable building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and medicinal chemistry landscapes. Its rigid cyclohexyl scaffold, coupled with the versatile reactivity of the hydroxyl and N-protected amino functionalities, makes it an attractive starting material for the generation of novel chemical entities.

Physicochemical Properties

This compound, also known as N-Cbz-4-hydroxycyclohexylamine, is a colorless to yellowish crystalline solid.[1] It is soluble in common organic solvents.[1] While detailed experimental spectroscopic data are not widely published, the expected physicochemical properties are summarized in the table below, based on available data for the compound and its close analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 g/mol | [1] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Stereochemistry | Exists as cis and trans isomers |

Synthesis of this compound

The synthesis of this compound is achieved through the N-benzyloxycarbonylation (N-Cbz protection) of 4-aminocyclohexanol. This reaction involves the treatment of the primary amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

General Synthetic Workflow

The overall synthetic process can be visualized as a straightforward two-step sequence: the reaction of the starting materials followed by workup and purification.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl (4-hydroxycyclohexyl)carbamate

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Benzyl (4-hydroxycyclohexyl)carbamate. This compound is a valuable intermediate in organic synthesis and drug discovery, featuring a carbamate-protected amine on a cyclohexyl scaffold, which also contains a hydroxyl group for further functionalization. The protocol details the N-benzyloxycarbonylation of 4-aminocyclohexanol. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its straightforward removal via catalytic hydrogenolysis.[1][2] The synthesis of this compound involves the protection of the amino group of 4-aminocyclohexanol using benzyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, proceeds with the formation of a stable carbamate.[2] The resulting bifunctional molecule, containing both a protected amine and a free hydroxyl group, is a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

Reaction Scheme

The overall reaction for the synthesis of this compound is presented below:

4-Aminocyclohexanol reacts with Benzyl Chloroformate in the presence of a base to yield this compound and hydrochloric acid.

Experimental Protocol

This protocol describes the synthesis of this compound from 4-aminocyclohexanol and benzyl chloroformate.

Materials:

-

4-Aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)[3]

-

Sodium carbonate (Na₂CO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminocyclohexanol (1.0 eq) and sodium carbonate (2.0 eq) in a 1:1 mixture of dichloromethane and water.

-

Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.[2]

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture dropwise, ensuring the internal temperature does not exceed 10 °C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine all organic layers.

-

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound.[4][5]

Safety Precautions:

-

Benzyl chloroformate is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood.[1][3]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled in a fume hood.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Materials | |

| 4-Aminocyclohexanol | 1.0 equivalent |

| Benzyl chloroformate | 1.05 - 1.2 equivalents[2] |

| Sodium Carbonate | 2.0 equivalents |

| Reaction Conditions | |

| Temperature | 0-5 °C to Room Temp.[2] |

| Reaction Time | 2-4 hours[2] |

| Solvent | Dichloromethane/Water (1:1) |

| Product Information | |

| Molecular Formula | C₁₄H₁₉NO₃[6] |

| Molecular Weight | 249.31 g/mol |

| Appearance | Colorless to yellowish solid[6] |

| Typical Yield | 80-95% |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application of Benzyl (4-hydroxycyclohexyl)carbamate as a Protecting Group: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-hydroxycyclohexyl)carbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceutical agents. The core structure features a carbamate functional group, where the amine is protected by a benzyloxycarbonyl (Cbz) group, and a hydroxyl group on a cyclohexane ring. The Cbz group is a well-established protecting group for amines due to its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[1] This allows for selective reactions at other sites of a molecule without interference from the protected amine. The presence of the hydroxyl group provides a reactive handle for further synthetic modifications.

This document provides detailed application notes and protocols for the use of this compound as a protecting group, including its synthesis, deprotection, and a discussion of its orthogonality with other common protecting groups.

Data Presentation

Table 1: Synthesis of this compound - Representative Reaction Parameters

| Starting Material | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 4-Aminocyclohexanol | Benzyl Chloroformate | Sodium Bicarbonate | Dichloromethane/Water | 4-6 | 0 to RT | 85-95 |

| 4-Aminocyclohexanol | Benzyl Chloroformate | Triethylamine | Dichloromethane | 2-4 | 0 to RT | 80-90 |

Note: Yields are typical for N-benzyloxycarbonylation reactions and may vary based on specific reaction conditions and scale.

Table 2: Deprotection of this compound - Representative Reaction Parameters

| Protected Substrate | Catalyst | Hydrogen Source | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| This compound | 10% Pd/C | H₂ (balloon) | Methanol | 12-24 | RT | >95 |

| This compound | 10% Pd/C | Ammonium Formate | Methanol | 2-4 | Reflux | >90 |

Note: Reaction times and yields are typical for the catalytic hydrogenation of Cbz-protected amines and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the amino group of 4-aminocyclohexanol using benzyl chloroformate.

Materials:

-

4-Aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminocyclohexanol (1.0 eq) in a mixture of dichloromethane and water (2:1 v/v). Cool the mixture to 0 °C in an ice bath.

-

Addition of Base: To the stirred solution, add sodium bicarbonate (2.0-2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Protection Reaction: Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.[2][3]

Protocol 2: Deprotection of this compound via Catalytic Hydrogenation

This protocol describes the removal of the Cbz protecting group to regenerate the free amine.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂) balloon or ammonium formate

-

Celite®

Procedure:

-

Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add methanol to dissolve the substrate.

-

Addition of Catalyst: Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Hydrogenation:

-

Method A (Hydrogen Gas): Secure a hydrogen-filled balloon to the flask, evacuate the flask, and backfill with hydrogen. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux for 2-4 hours.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-aminocyclohexanol.

Visualization of Workflows and Pathways

Caption: Experimental workflow for the synthesis and deprotection of this compound.

Caption: Simplified CCR2 signaling pathway, a target for which derivatives of the title compound may be developed.

Orthogonality and Application in Drug Development

The Cbz protecting group is considered orthogonal to several other common amine protecting groups, most notably the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

-

Orthogonality with Boc: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is generally stable to these conditions.

-

Orthogonality with Fmoc: The Fmoc group is removed under basic conditions (e.g., piperidine), to which the Cbz group is also stable.

This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection and functionalization of molecules with multiple amine groups. In the context of drug development, this compound can serve as a versatile building block. For instance, the hydroxyl group can be modified while the amine is protected. Subsequently, the Cbz group can be removed to reveal the amine for further elaboration, such as amide bond formation or reductive amination, in the synthesis of complex target molecules. The cyclohexane scaffold provides a rigid framework that can be desirable in drug design to control the conformation of the molecule.

References

Application Notes and Protocols: Benzyl (4-hydroxycyclohexyl)carbamate and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-hydroxycyclohexyl)carbamate and its derivatives are of significant interest in medicinal chemistry. The carbamate functional group is a key structural motif in numerous therapeutic agents, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] The benzyl group and the hydroxycyclohexyl moiety provide a scaffold that can be readily functionalized to optimize biological activity. While specific biological data for this compound is not extensively available in the public domain, a closely related analog, 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate , has demonstrated notable antitubercular activity.[2] This document will provide a detailed overview of the synthesis, biological evaluation, and relevant protocols, focusing on this promising analog as a case study.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H19NO3 | [3] |

| Molecular Weight | 249.31 g/mol | [3] |

| Appearance | Colorless or yellowish crystal | [3] |

| Solubility | Soluble in common organic solvents | [3] |

Application in Antitubercular Research

A series of (3-benzyl-5-hydroxyphenyl)carbamates were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb). Among these, compounds with a cycloalkyl carbamate moiety were found to be particularly potent.[2]

Quantitative Data: Antitubercular Activity

The minimum inhibitory concentration (MIC) of 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate and related compounds against different strains of M. tuberculosis was determined using the Microplate Alamar Blue Assay (MABA).

| Compound | Mtb H37Ra MIC (µg/mL) | Mtb H37Rv MIC (µg/mL) | MDR-Mtb MIC (µg/mL) |

| 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3n) | 25 | N/A | N/A |

| Cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3i) | 1.25 | 1.25 | 3.13 |

| 4,4-Dimethyl-cyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate (3l) | 0.625 | 0.625 | 1.56 |

MDR-Mtb: Multidrug-resistant M. tuberculosis. Data sourced from[2].

The data indicates that while the introduction of a hydroxyl group on the cyclohexyl ring in compound 3n decreased the inhibitory activity compared to its non-hydroxylated and alkyl-substituted counterparts, it still demonstrates activity against M. tuberculosis. The study suggests that a hydrophobic moiety on the carbamate is important for antitubercular activity.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate

This protocol is adapted from the synthesis of analogous compounds.[2]

Reaction Scheme:

Caption: Synthetic workflow for 4-Hydroxycyclohexyl (3-benzyl-5-hydroxyphenyl)carbamate.

Materials:

-

3-Amino-5-benzylphenol

-

1,4-Cyclohexanediol

-

Triphosgene

-

Pyridine

-

Dry Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-amino-5-benzylphenol (1.0 mmol) and pyridine (1.2 mmol) in dry THF.

-

To this solution, add a solution of triphosgene (0.4 mmol) in dry THF dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Add 1,4-Cyclohexanediol (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature for an additional 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This protocol is a standard method for determining the MIC of compounds against M. tuberculosis.[4][5]

Experimental Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

-

Sterile 96-well flat-bottom plates

-

Middlebrook 7H9 broth supplemented with OADC

-

Alamar Blue reagent

-

Tween 80 (20% solution)

-

Test compound stock solution

-

M. tuberculosis culture

Procedure:

-

In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare an inoculum of M. tuberculosis adjusted to a 1.0 McFarland standard and then dilute 1:50 in 7H9 broth.[4]

-

Add 100 µL of the diluted inoculum to each well.

-

Seal the plate and incubate at 37°C for 5-7 days.

-

Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[4]

-

Incubate for an additional 24 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[1]

Potential Application in BACE1 Inhibition

Benzyl carbamate derivatives have also been investigated as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. While no specific data exists for this compound, a study on benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate showed approximately 28% inhibition of BACE1 activity at a concentration of 10 µM.[6] This suggests that the benzyl carbamate scaffold may be a starting point for the design of BACE1 inhibitors.

Protocol 3: BACE1 Fluorescence Resonance Energy Transfer (FRET) Assay

This is a common assay for measuring BACE1 activity and screening for inhibitors.[6][7]

Assay Principle:

Caption: Principle of the BACE1 FRET Assay.

Materials:

-

BACE1 enzyme

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (potential inhibitor)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Add assay buffer, test compound (or vehicle control), and BACE1 enzyme to the wells of a 96-well plate.

-

Initiate the reaction by adding the FRET peptide substrate.

-

Incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 60-120 minutes).[6]

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percentage of inhibition by comparing the fluorescence in the wells with the test compound to the control wells.

Conclusion

This compound and its analogs represent a versatile scaffold in medicinal chemistry. The demonstrated antitubercular activity of a close analog highlights the potential of this chemical class in developing new therapeutics. The provided protocols for synthesis and biological evaluation offer a framework for researchers to further explore the potential of these compounds against various therapeutic targets. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its medicinal chemistry applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

Application Notes and Protocols: Benzyl (4-hydroxycyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential applications of Benzyl (4-hydroxycyclohexyl)carbamate, a versatile bifunctional molecule. Its structure, featuring a carbamate-protected amine and a hydroxyl group on a cyclohexyl scaffold, makes it a valuable intermediate in organic synthesis and a potential building block in drug discovery programs.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 4-aminocyclohexanol with benzyl chloroformate. This reaction is a standard N-benzyloxycarbonylation, a common method for protecting primary amines.[1] The benzyl carbamate (Cbz) group is stable under various reaction conditions and can be easily removed by catalytic hydrogenation.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-aminocyclohexanol and benzyl chloroformate.[2]

Materials:

-

4-Aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminocyclohexanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture. Maintain the temperature between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification (Optional): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Safety Precautions:

-

Benzyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.[1]

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.[1]

Data Presentation: Synthesis of this compound

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Aminocyclohexanol | 1.0 | 115.17 | 10 | 1.15 g |

| Benzyl chloroformate | 1.05 | 170.59 | 10.5 | 1.79 g |

| Triethylamine | 1.1 | 101.19 | 11 | 1.11 g |

| Dichloromethane | - | 84.93 | - | 50 mL |

| Product | ||||

| This compound | - | 249.31 | - | ~2.2 g (90%) |

Note: The yield is hypothetical and can vary based on reaction conditions and purification efficiency.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate for creating more complex molecules. The hydroxyl group can be further functionalized, for instance, through esterification or etherification, while the carbamate can be deprotected to reveal the amine for subsequent reactions like amide bond formation.

Application as a Scaffold for Combinatorial Library Synthesis

A potential application is its use as a scaffold in solid-phase organic synthesis (SPOS) to generate a library of diverse compounds for drug screening.[3] The general workflow involves immobilization onto a solid support, diversification of the scaffold, and finally, cleavage to release the products.[3]

Experimental Protocol: Solid-Phase Diversification (Hypothetical)

This protocol outlines a hypothetical solid-phase synthesis using a derivative of this compound, for example, Benzyl (4-iodocyclohexyl)carbamate, to showcase a diversification strategy.[3]

Materials:

-

Merrifield resin

-

Benzyl (4-iodocyclohexyl)carbamate

-

Cesium carbonate (Cs₂CO₃)

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Boronic acid (for Suzuki coupling)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Solvents for washing (DMF, Dichloromethane, Methanol)

Procedure:

-

Immobilization:

-

Swell Merrifield resin in anhydrous DMF.

-

In a separate flask, dissolve Benzyl (4-iodocyclohexyl)carbamate, Cs₂CO₃, and TBAI in anhydrous DMF.

-

Add this solution to the swollen resin and agitate at 50°C for 24 hours.

-

Wash the resin sequentially with DMF, DCM, and Methanol, then dry under vacuum.

-

-

Diversification (Suzuki Coupling):

-

Swell the resin-bound scaffold in anhydrous DMF.

-

In a separate flask, dissolve the desired boronic acid, Pd(PPh₃)₄, and K₂CO₃ in anhydrous DMF.

-

Add this solution to the swollen resin and agitate under an inert atmosphere at 80°C for 12 hours.

-

Wash the resin as in the previous step.

-

-

Cleavage:

-

The diversified compound can be cleaved from the resin using appropriate methods, such as catalytic hydrogenation to remove the benzyl group and potentially cleave the linker, depending on its nature.

-

Data Presentation: Hypothetical Yields for Solid-Phase Diversification

| Reaction | Coupling Partner | Catalyst/Reagents | Expected Yield (%) |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85-95 |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, TEA | 80-90 |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, TEA | 75-85 |

Note: These are typical yields for solid-phase cross-coupling reactions and can vary.

Visualization: Solid-Phase Synthesis Workflow

Caption: General workflow for solid-phase synthesis of a diversified library.

Potential Biological Activity and Signaling Pathways

Carbamate-containing compounds are known to exhibit a range of biological activities. For instance, some carbamates act as acetylcholinesterase inhibitors, which is relevant for neurodegenerative diseases.[4] Additionally, carbamate compounds can induce toxic effects by affecting signaling pathways such as the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[5][6]

The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. Some carbamates can modulate this pathway, leading to either protective or toxic effects depending on the context.

Visualization: Nrf2 Signaling Pathway

Caption: Simplified Nrf2 signaling pathway, potentially modulated by carbamates.

References

Functionalization of Benzyl (4-hydroxycyclohexyl)carbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of Benzyl (4-hydroxycyclohexyl)carbamate. This versatile building block, featuring a Cbz-protected amine and a reactive hydroxyl group on a cyclohexane scaffold, is a valuable starting material in medicinal chemistry and drug discovery. The protocols outlined below describe key transformations of the hydroxyl moiety, including O-alkylation (etherification), O-acylation (esterification), Mitsunobu reaction, and oxidation, enabling the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Overview of Functionalization Strategies

The primary site for functionalization on this compound, beyond potential modifications of the benzyl carbamate group itself, is the secondary hydroxyl group on the cyclohexane ring. This allows for the introduction of a wide variety of substituents, thereby modulating the physicochemical and pharmacological properties of the molecule. The principal synthetic routes explored in these notes are:

-

O-Alkylation (Williamson Ether Synthesis): Introduction of alkyl or aryl-alkyl groups to form ethers.

-

O-Acylation (Esterification): Formation of ester linkages with various carboxylic acids.

-